molecular formula C16H13N3O3S B5817703 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5817703
M. Wt: 327.4 g/mol
InChI Key: LQWUKAFCFSRSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole, also known as MPTNO, is a chemical compound that has been the subject of scientific research in recent years. MPTNO is a member of the oxadiazole family of compounds, which have been found to have a range of biological activities. In

Mechanism of Action

The mechanism of action of 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. For example, 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects
5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In general, 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has been found to modulate the expression of various genes involved in cancer growth and inflammation.

Advantages and Limitations for Lab Experiments

5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity for cancer cells. 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has also been found to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has some limitations for lab experiments, including its limited solubility in water and its relatively high cost compared to other anti-cancer agents.

Future Directions

There are several future directions for research on 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole could be used as a lead compound for the development of new anti-cancer and anti-inflammatory agents. Furthermore, the combination of 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole with other drugs or therapies could enhance its therapeutic effects and reduce its side effects.

Synthesis Methods

The synthesis of 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzenethiol with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature and the ratio of reactants.

Scientific Research Applications

5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In particular, 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, 5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to have anti-microbial effects against a range of bacteria and fungi.

properties

IUPAC Name

5-[(4-methylphenyl)sulfanylmethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-11-2-8-14(9-3-11)23-10-15-17-16(18-22-15)12-4-6-13(7-5-12)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWUKAFCFSRSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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